Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate: is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, further connected to a heptanoate chain with an oxo group at the seventh position. It is often used in various chemical and pharmaceutical research applications due to its reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Heptanoate Chain: The phenyl-pyrrolidine intermediate is reacted with a heptanoic acid derivative, such as ethyl heptanoate, under esterification conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Ethyl 7-oxo-7-[4-(2-pyrrolinomethyl)phenyl]heptanoate
- Ethyl 7-oxo-7-[4-(4-pyrrolinomethyl)phenyl]heptanoate
- Ethyl 7-oxo-7-[4-(5-pyrrolinomethyl)phenyl]heptanoate
Uniqueness: Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate is unique due to the specific position of the pyrrolidine ring on the phenyl group, which can influence its reactivity and selectivity in chemical reactions. This structural uniqueness makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl 7-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h6-7,10-13H,2-5,8-9,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCLHCURZZEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643064 |
Source
|
Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-95-9 |
Source
|
Record name | Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.